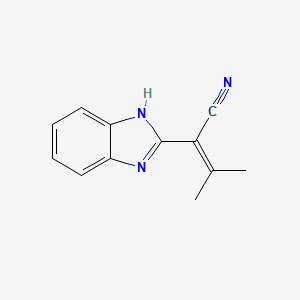

2-(1H-苯并咪唑-2-基)-3-甲基丁-2-烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和化学性质

- 2-(1H-苯并咪唑-2-基)-3-甲基丁-2-烯腈参与各种化学重要化合物的合成。例如,它已被用于合成 α-苄基硫代苯并咪唑乙腈,该过程包括化学选择性还原和甲基化步骤 (Sadhu、Rao 和 Dubey,2016)。

生物和抗菌特性

- 研究表明,这种化合物的衍生物表现出显着的抗菌活性。一项研究合成了新型衍生物并评估了它们对各种细菌属的体外抗菌有效性,展示了深远的抗菌特性 (Sharma 等,2012)。

DNA 相互作用和抗癌潜力

- 已经发现某些 1H-苯并咪唑衍生物,包括与 2-(1H-苯并咪唑-2-基)-3-甲基丁-2-烯腈相关的衍生物,充当哺乳动物 I 型 DNA 拓扑异构酶的抑制剂。这表明在癌症治疗和药理学中具有潜在的用途 (Alpan、Gunes 和 Topçu,2007)。

杂环合成

- 该化合物已用于合成各种杂环化合物,这是药物化学和药物开发中的一类重要化合物。例如,它用于创建三氟甲基取代的杂环和二氢-1H-吡咯 (Sokolov 和 Aksinenko,2011)。

分子对接和计算研究

- 近年来,分子对接和密度泛函理论 (DFT) 计算等计算方法已被用于了解 2-(1H-苯并咪唑-2-基)-3-甲基丁-2-烯腈等化合物的相互作用和性质。这些研究对于预测药物相似性和生物活性至关重要 (El Foujji 等,2021)。

缓蚀

- 苯并咪唑衍生物也已被探索作为缓蚀剂,这是工业化学中一个重要的领域。它们显示出在酸性环境中保护钢等金属的潜力,这在工业维护和寿命中至关重要 (Yadav、Behera、Kumar 和 Sinha,2013)。

作用机制

Target of Action

The primary targets of 2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile, also known as 2-(1H-1,3-BENZODIAZOL-2-YL)-3-METHYLBUT-2-ENENITRILE, are parasitic infections caused mainly by the species Trichinella spiralis . The compound has been shown to have anthelmintic activity against these parasites .

Mode of Action

The compound interacts with its targets by disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of the cell division process is detrimental to the parasites, leading to their death .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and oxidative stress . It has been found to react with various free radicals, indicating its role in the antioxidant pathway . The compound’s ability to disrupt cell division suggests that it also affects the cell cycle pathway .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability

Result of Action

The result of the compound’s action is the death of parasitic larvae . It has been shown to have 100% effectiveness in killing parasitic larvae after a 24-hour incubation period . Additionally, the compound has demonstrated marked antineoplastic activity in low micromolar concentrations in both screened in vitro tumor models .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the pH of the environment , as it has been shown to have different radical scavenging abilities in polar and nonpolar media

属性

IUPAC Name |

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQBOJSTBJSEFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C1=NC2=CC=CC=C2N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3005696.png)

![4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B3005701.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3005702.png)

![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)

![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)

![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)

![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)